7-(3-chloro-4-methylphenyl)-5-phenyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
1-[7-(3-CHLORO-4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a 3-chloro-4-methylphenyl group and a phenyl group
Preparation Methods
The synthesis of 1-[7-(3-CHLORO-4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-d]pyrimidine core.
Substitution Reactions: The core structure is then subjected to substitution reactions to introduce the 3-chloro-4-methylphenyl and phenyl groups. These reactions often require the use of specific reagents and catalysts to achieve the desired substitutions.
Piperidine Introduction:
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
1-[7-(3-CHLORO-4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings or the piperidine moiety.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure settings to facilitate the desired transformations .
Scientific Research Applications
1-[7-(3-CHLORO-4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[7-(3-CHLORO-4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
1-[7-(3-CHLORO-4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE can be compared with other similar compounds, such as:
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine: This compound shares a similar pyrrolo[2,3-d]pyrimidine core but has different substituents, leading to distinct chemical and biological properties.
Piritrexim: A synthetic antifolate with a pyrrolo[2,3-d]pyrimidine core, known for its anti-parasitic and anti-tumor properties.
3-Chloro-4-methylphenyl isocyanate: An isocyanate derivative used in the synthesis of various urea compounds.
The uniqueness of 1-[7-(3-CHLORO-4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE lies in its specific substitution pattern and the presence of the piperidine moiety, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C24H23ClN4 |
---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
7-(3-chloro-4-methylphenyl)-5-phenyl-4-piperidin-1-ylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C24H23ClN4/c1-17-10-11-19(14-21(17)25)29-15-20(18-8-4-2-5-9-18)22-23(26-16-27-24(22)29)28-12-6-3-7-13-28/h2,4-5,8-11,14-16H,3,6-7,12-13H2,1H3 |
InChI Key |
FYHXAOCDEOPZKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCCCC4)C5=CC=CC=C5)Cl |
Origin of Product |
United States |
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